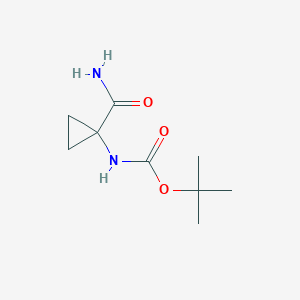

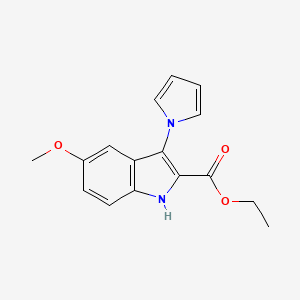

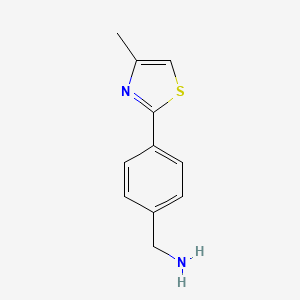

![molecular formula C15H20O5 B1321192 5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid CAS No. 834869-38-4](/img/structure/B1321192.png)

5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid” is a chemical compound with potential applications in scientific experiments1. It has a molecular formula of C15H20O5 and a molecular weight of 280.32 g/mol1.

Synthesis Analysis

While I couldn’t find the specific synthesis process for “5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid”, similar compounds like 1,3,5-triazines are synthesized from cyanuric chloride through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds2.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and X-ray crystallography. Unfortunately, I couldn’t find the specific molecular structure for “5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid”.Chemical Reactions Analysis

The chemical reactions involving “5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid” are not available in the sources I found. However, similar compounds undergo various reactions depending on the functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and reactivity. For “5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid”, its molecular weight is 280.32 g/mol1. Other specific physical and chemical properties were not available in the sources I found.Scientific Research Applications

Synthesis Techniques

- Effective Synthesis Methods : A study developed an effective method for synthesizing vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids using thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one, a process involving interaction with 1,1'-carbonyldiimidazole (CDI) and subsequent base-promoted cycle opening of the intermediate compound. This method offers a high total yield of 90% for the desired acid, highlighting a robust approach for synthesizing complex molecules related to 5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid (Tkachuk et al., 2020).

Crystal Structures and Molecular Interactions 2. Crystal Structure Analysis : Research on benzoic acids, such as the analysis of two benzoic acids including the study of their crystal structures and secondary interactions, provides valuable insights into the molecular arrangement and potential activity of related compounds. The structural analysis reveals different motifs like chains, dimers, and rings connected through interactions such as C-H...π, π...π, and hydrogen bonding, which are crucial for understanding the bioactivity and structural stability of similar compounds (Dinesh, 2013).

- Coordination Polymers : The formation of coordination polymers from deprotonated benzene-1,3-dioic acid derivatives highlights the structural diversity and complexity these molecules can exhibit. Such compounds, characterized by single-crystal X-ray crystallography and other spectroscopic methods, show 2-fold interpenetrating three-dimensional frameworks, offering insights into the molecular architecture and potential applications of related benzoic acid derivatives (Yuanchun He et al., 2020).

Biological Interactions and Applications 4. Interaction with DNA : The interaction of benzoic acid derivatives with DNA, as seen in the study of Ru(II) complexes with 2-hydroxy-benzoic acid derivatives, demonstrates the potential biological relevance of these compounds. The synthesis, spectroscopic analysis, and structural studies of these complexes, including their DNA binding abilities, open up possibilities for the use of similar molecules in therapeutic and diagnostic applications (Nataraj Chitrapriya et al., 2011).

- Stress Tolerance in Plants : Benzoic acid derivatives, as indicated by research on their role in inducing multiple stress tolerance in plants, show that they can effectively enhance the resilience of plants to stressors like heat, drought, and chilling. This suggests potential agricultural applications where related compounds could be used to improve crop resistance to adverse environmental conditions (Senaratna et al., 2004).

Corrosion Inhibition and Material Protection 6. Corrosion Inhibition : The use of benzoic acid derivatives as corrosion inhibitors, as demonstrated in studies examining the protection of mild steel in acidic environments, showcases the practical applications of these compounds in industrial settings. The ability of these molecules to form protective layers on metal surfaces and their adsorption characteristics make them promising candidates for material preservation and maintenance (M. Rbaa et al., 2020).

Safety And Hazards

The safety and hazards of a chemical compound depend on its reactivity, toxicity, and handling procedures. Unfortunately, I couldn’t find specific safety and hazard information for “5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid”.

Future Directions

The future directions for a chemical compound often involve further research into its properties, potential uses, and synthesis methods. Unfortunately, I couldn’t find specific future directions for “5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid”.

Please note that this information is based on the limited data I could find and may not be entirely accurate or complete. For a comprehensive analysis, please consult a professional chemist or a reliable scientific database.

properties

IUPAC Name |

5-methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-11-5-6-13(12(10-11)15(16)17)18-8-9-20-14-4-2-3-7-19-14/h5-6,10,14H,2-4,7-9H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKKUKJLOWUZIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCOC2CCCCO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610251 |

Source

|

| Record name | 5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid | |

CAS RN |

834869-38-4 |

Source

|

| Record name | 5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

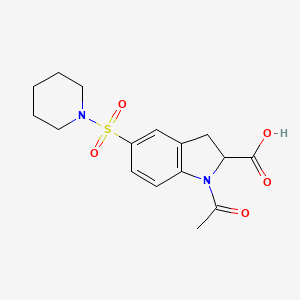

![(2R)-2-([[(4-Chlorophenyl)amino]carbonyl]amino)propanoic acid](/img/structure/B1321117.png)

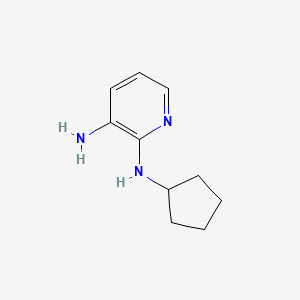

![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1321122.png)

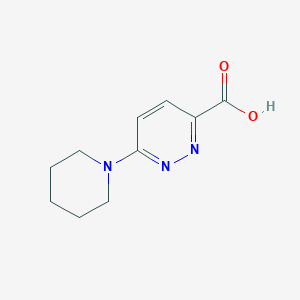

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)